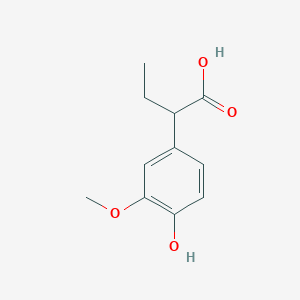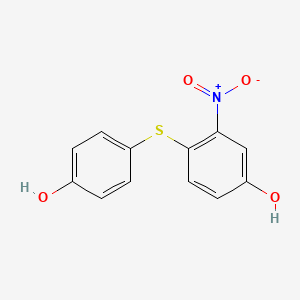![molecular formula C12H9N3O2 B8357426 3-amino-9-hydroxy-2H-benzo[f]quinazolin-1-one](/img/structure/B8357426.png)
3-amino-9-hydroxy-2H-benzo[f]quinazolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one consists of a quinazolinone core with an amino group at the 3-position and a hydroxyl group at the 9-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of a cyclization reaction where 2-aminobenzamide reacts with an aldehyde in the presence of a catalyst such as acetic acid or sulfuric acid to form the quinazolinone core.
Industrial Production Methods
Industrial production of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of advanced catalytic systems and automated reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions with target proteins, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A closely related compound with a similar quinazolinone core but different substituents.
2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its luminescent properties and applications in bioimaging.
Tetrahydroquinazolinone: A reduced form of quinazolinone with different biological activities.
Uniqueness
3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-amino-9-hydroxy-2H-benzo[f]quinazolin-1-one |
InChI |
InChI=1S/C12H9N3O2/c13-12-14-9-4-2-6-1-3-7(16)5-8(6)10(9)11(17)15-12/h1-5,16H,(H3,13,14,15,17) |
InChI Key |
WPKWPICWYRCHKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C2C(=O)NC(=N3)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8357410.png)


![Methyl 3-{[methoxy(oxo)acetyl]amino}benzoate](/img/structure/B8357422.png)
![n-[(2-Bromomethyl)thiophene-3-sulfonyl]pyrrole](/img/structure/B8357432.png)



